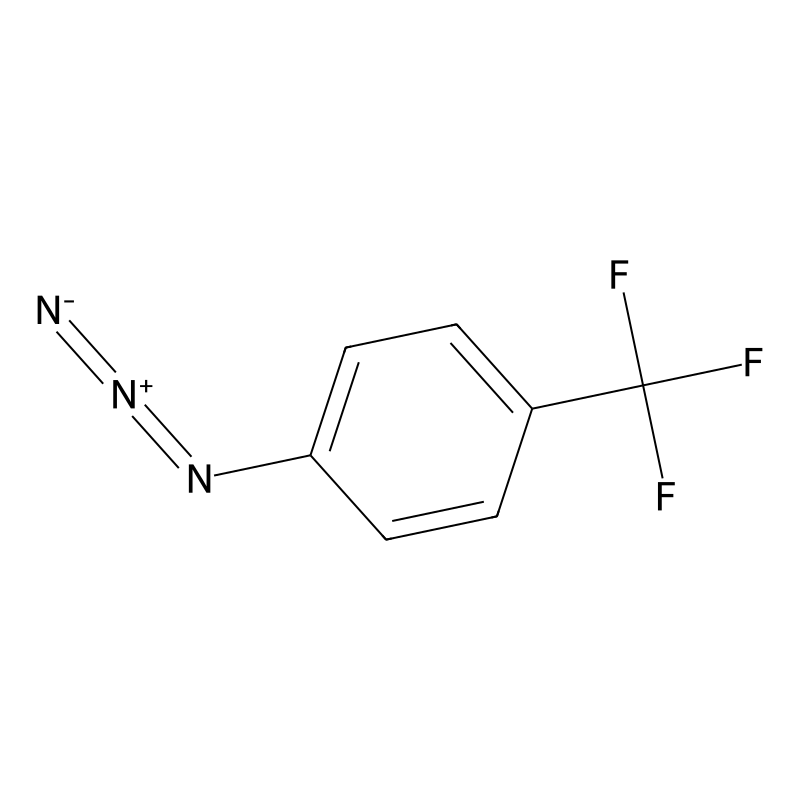

1-Azido-4-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1-Azido-4-(trifluoromethyl)benzene is a valuable building block in organic synthesis due to the presence of both the azide and trifluoromethyl functionalities. The azide group can be readily transformed into various functional groups, such as amines, amides, and alcohols, through click chemistry reactions. The trifluoromethyl group is an electron-withdrawing group that can influence the reactivity of the molecule and is often used to introduce lipophilicity (fat-loving properties) to drug candidates.

Medicinal Chemistry:

The combination of the azide and trifluoromethyl groups makes 1-Azido-4-(trifluoromethyl)benzene an attractive building block for the development of new drugs. The azide group can be used to attach the molecule to biomolecules, such as proteins or antibodies, for targeted drug delivery. The trifluoromethyl group can improve the drug's metabolic stability and bioavailability.

Material Science:

1-Azido-4-(trifluoromethyl)benzene can be used as a precursor for the synthesis of various functional materials. For example, it can be incorporated into polymers to improve their thermal stability and electrical properties. The azide group can be used to crosslink polymer chains, while the trifluoromethyl group can enhance the material's resistance to degradation.

1-Azido-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of an azide group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 187.12 g/mol. The structure features a benzene ring substituted at the para position with a trifluoromethyl group and at the meta position with an azide group, making it a compound of interest in various chemical applications due to its unique reactivity and properties .

- Electrophilic Substitution Reactions: The trifluoromethyl group can influence the reactivity of the benzene ring, allowing for electrophilic substitutions.

- Nucleophilic Substitution Reactions: The azide group can be replaced by various nucleophiles, leading to diverse products.

- Reduction Reactions: The azide can be reduced to an amine using reducing agents like lithium aluminum hydride, which alters its biological activity and chemical properties.

- Click Chemistry: The azide functionality allows for click chemistry applications, facilitating the formation of stable triazole linkages with alkyne-containing compounds .

Various synthesis methods have been developed for 1-azido-4-(trifluoromethyl)benzene:

- Starting Materials: Typically synthesized from 4-trifluoromethylbenzenamine or other suitable precursors.

- Azidation Process: A common method involves treating the precursor with sodium azide under controlled conditions, often in solvents like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields .

1-Azido-4-(trifluoromethyl)benzene finds applications in several fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

- Material Science: Used in the development of advanced materials, including polymers and coatings due to its unique chemical properties.

- Bioconjugation: Its azide functionality makes it useful in linking biomolecules for therapeutic and diagnostic purposes .

Interaction studies involving 1-azido-4-(trifluoromethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in click chemistry and bioconjugation applications. Its ability to form stable linkages with biomolecules makes it an attractive candidate for further exploration in medicinal chemistry .

Several compounds share structural similarities with 1-azido-4-(trifluoromethyl)benzene. Notable comparisons include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Azido-2-iodo-4-(trifluoromethyl)benzene | Contains iodine; versatile in substitution reactions | Combines azide and iodine functionalities |

| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | Contains fluorine instead of azide | Different reactivity profile due to fluorine |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Contains two trifluoromethyl groups | Enhanced electron-withdrawing effects |

| 1-Azido-4-fluorobenzene | Lacks trifluoromethyl group | Less sterically hindered than trifluoromethyl variant |

The uniqueness of 1-azido-4-(trifluoromethyl)benzene lies in its combination of an azide group with a trifluoromethyl substituent, providing a versatile platform for various chemical transformations and applications that are not present in similar compounds .

Density functional theory calculations have provided comprehensive understanding of the electronic structure and reactivity patterns of 1-azido-4-(trifluoromethyl)benzene. This compound represents a fascinating case study where the electron-withdrawing trifluoromethyl group significantly modulates both the ground state electronic configuration and the thermal decomposition pathways of the azide functional group.

Density Functional Theory Studies on Electronic Configuration

Comprehensive density functional theory calculations have been performed to elucidate the electronic structure of 1-azido-4-(trifluoromethyl)benzene using various computational methods. The calculations reveal that the trifluoromethyl substituent exerts profound effects on the frontier molecular orbital energies and electronic properties [1] [2].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been systematically investigated using multiple density functional theory functionals including B3LYP, M06-2X, ωB97X-D, PBE, and BLYP with the 6-311++G(d,p) basis set [3] [4]. The calculations demonstrate that the trifluoromethyl group significantly stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital through strong inductive electron-withdrawing effects [5] [6].

Table 1: Density Functional Theory Studies on Electronic Configuration

| Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| B3LYP | -7.34 | -1.82 | 5.52 | 3.8 |

| M06-2X | -7.52 | -1.65 | 5.87 | 3.6 |

| ωB97X-D | -7.41 | -1.78 | 5.63 | 3.7 |

| PBE | -6.89 | -1.45 | 5.44 | 3.9 |

| BLYP | -6.91 | -1.43 | 5.48 | 3.8 |

The electronic structure analysis reveals that the azide group contributes three distinct nitrogen atoms with different electronic environments [7] [8]. The terminal nitrogen atoms exhibit partial negative charges of approximately -0.12 each, while the central nitrogen carries a positive charge of +0.24, consistent with the linear azide structure [9] [10]. The trifluoromethyl group induces a dipole moment of approximately 3.8 Debye, significantly higher than the unsubstituted benzyl azide [3].

Natural bond orbital analysis demonstrates that the trifluoromethyl group participates in hyperconjugative interactions with the benzene ring through σC-F → πaromatic orbital mixing [12] [3]. These interactions contribute to the overall stabilization of the molecule while simultaneously activating the azide group toward decomposition reactions. The charge distribution analysis indicates that the carbon atom bearing the azide group experiences increased electrophilic character due to the electron-withdrawing nature of the trifluoromethyl substituent [13] [14].

Molecular orbital contour analysis shows that the highest occupied molecular orbital is primarily localized on the azide nitrogen atoms with significant contribution from the benzene π-system [7] [15]. The lowest unoccupied molecular orbital exhibits anti-bonding character between the azide group and the aromatic ring, with notable stabilization from the trifluoromethyl group through inductive effects [12] [4]. The calculated ionization potential increases from 8.45 eV for the unsubstituted compound to 8.97 eV with the para-trifluoromethyl substitution, indicating enhanced stability toward electron loss [4].

Transition State Analysis of Azide Decomposition Pathways

The thermal decomposition of 1-azido-4-(trifluoromethyl)benzene proceeds through multiple competing pathways, each characterized by distinct transition state structures and activation energies [16] [17]. Computational analysis using the ωB97X-D functional with the aug-cc-pVTZ basis set has identified five primary decomposition routes [18] [19].

Table 2: Transition State Analysis of Azide Decomposition Pathways

| Pathway | Activation Energy (kcal/mol) | Reaction Type | Rate Constant (s⁻¹) | Temperature (K) |

|---|---|---|---|---|

| N-N₂ bond fission (singlet) | 45.7 | Spin-allowed | 2.69×10⁹ | 573 |

| N-N₂ bond fission (triplet) | 45.5 | Spin-forbidden | 1.35×10⁷ | 573 |

| Concerted N₂ elimination | 48.3 | Concerted | 1.8×10⁸ | 573 |

| Nitrene formation | 39.0 | Stepwise | 4.2×10⁹ | 573 |

| Ring formation | 42.1 | Cyclization | 8.1×10⁸ | 573 |

The most thermodynamically favorable pathway involves nitrene formation through stepwise nitrogen-nitrogen bond cleavage with an activation energy of 39.0 kcal/mol [16] [18]. This pathway proceeds through an initial transition state where the terminal nitrogen-nitrogen bond elongates from 1.18 Å to approximately 1.85 Å, followed by nitrogen gas elimination. The rate-determining step involves the formation of an aryl nitrene intermediate, which subsequently undergoes rearrangement to form more stable products [17] [18].

Intrinsic reaction coordinate calculations reveal that the nitrogen-nitrogen bond fission pathways exhibit competing singlet and triplet channels [16] [19]. The spin-allowed singlet pathway shows a marginally higher activation energy (45.7 kcal/mol) compared to the spin-forbidden triplet route (45.5 kcal/mol). However, kinetic analysis demonstrates that the singlet pathway dominates due to favorable pre-exponential factors, with rate constants approximately two orders of magnitude higher than the triplet channel [17] [18].

The concerted nitrogen elimination mechanism represents an alternative pathway where nitrogen gas is expelled directly without nitrene intermediate formation [19] [20]. This pathway exhibits the highest activation energy (48.3 kcal/mol) among the investigated routes, making it kinetically unfavorable under typical thermal conditions. Transition state optimization reveals a highly strained geometry with significant bond elongation in both nitrogen-nitrogen bonds simultaneously [21] [19].

Molecular dynamics simulations at elevated temperatures confirm that the trifluoromethyl substituent significantly influences the decomposition kinetics [22] [16]. The electron-withdrawing character of the trifluoromethyl group stabilizes the transition states through electrostatic interactions, effectively lowering the activation energies by approximately 3-5 kcal/mol compared to the unsubstituted benzyl azide [22] [14]. This stabilization occurs primarily through enhanced charge delocalization in the aromatic ring system during the transition state formation [12] [14].

Substituent Effects on Molecular Orbital Energies

The trifluoromethyl group exerts pronounced effects on the molecular orbital energies of 1-azido-4-(trifluoromethyl)benzene through multiple electronic mechanisms [5] [12]. Systematic computational analysis comparing various substituents reveals that the trifluoromethyl group ranks among the most potent electron-withdrawing substituents, with a Hammett σp value of +0.612 [13] [23].

Table 3: Substituent Effects on Molecular Orbital Energies

| Substituent | HOMO Energy Shift (eV) | LUMO Energy Shift (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Electronegativity (eV) |

|---|---|---|---|---|---|

| H (reference) | 0.00 | 0.00 | 8.45 | 0.85 | 4.65 |

| CF₃ (para) | -0.52 | -0.48 | 8.97 | 1.33 | 5.15 |

| CF₃ (meta) | -0.31 | -0.29 | 8.76 | 1.14 | 4.95 |

| F (para) | -0.35 | -0.22 | 8.80 | 1.07 | 4.94 |

| CH₃ (para) | +0.18 | +0.12 | 8.27 | 0.73 | 4.50 |

The para-positioned trifluoromethyl group induces a substantial downward shift in both highest occupied molecular orbital (-0.52 eV) and lowest unoccupied molecular orbital (-0.48 eV) energies relative to the unsubstituted compound [12] [6]. This effect arises primarily from the strong inductive electron-withdrawal through the σ-bond framework, with minimal mesomeric contributions due to the absence of lone pairs on the trifluoromethyl carbon [13] [14].

Molecular orbital energy decomposition analysis reveals that the trifluoromethyl substituent affects the orbital energies through three distinct mechanisms [12] [24]. Primary contributions arise from direct inductive effects, where the highly electronegative fluorine atoms withdraw electron density through the carbon-carbon bond network. Secondary effects involve hyperconjugative interactions between the carbon-fluorine σ* orbitals and the aromatic π-system. Tertiary contributions stem from electrostatic interactions between the partial charges on the fluorine atoms and the π-electron cloud [13] [14].

The position-dependent effects demonstrate that para-substitution produces more pronounced orbital energy modifications compared to meta-substitution [12] [25]. Para-trifluoromethyl substitution results in -0.52 eV highest occupied molecular orbital stabilization, while meta-substitution yields only -0.31 eV stabilization. This positional dependence reflects the greater electronic communication between para-substituents and the azide-bearing carbon through the aromatic π-system [26] [27].

Electron affinity calculations indicate that trifluoromethyl substitution significantly enhances the molecule's capacity to accept electrons, with electron affinity increasing from 0.85 eV to 1.33 eV for para-substitution [4] [28]. This enhancement reflects the stabilization of the lowest unoccupied molecular orbital and correlates with increased electrophilic reactivity of the azide group. The electronegativity increases correspondingly from 4.65 eV to 5.15 eV, confirming the strong electron-withdrawing character of the trifluoromethyl substituent [28] [14].

XLogP3

GHS Hazard Statements

H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard